1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine
Beschreibung
Eigenschaften
IUPAC Name |
[1-(cyclobutylmethyl)piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-8-10-4-6-13(7-5-10)9-11-2-1-3-11/h10-11H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIMLZKXSOVHBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Nucleophilic Substitution of Cyclobutylmethyl Halides
One common approach involves the reaction of cyclobutylmethyl halides (e.g., cyclobutylmethyl chloride or bromide) with piperidine derivatives. This method typically proceeds via nucleophilic substitution (SN2), where the halide acts as an electrophile, and the piperidine nitrogen as a nucleophile.
Cyclobutylmethyl halide + Piperidine derivative → 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine
- Solvent: Acetone or ethanol
- Temperature: Reflux (around 80°C)
- Base: Potassium carbonate or sodium hydride to facilitate deprotonation
- Time: 12–24 hours
Notes:
This method is favored for its straightforwardness and high yields, often exceeding 70%. The halide's leaving group ability significantly influences the reaction efficiency.
Reductive Amination
Another prevalent method involves reductive amination of the corresponding aldehyde or ketone with cyclobutylmethylamine, followed by reduction with agents like sodium cyanoborohydride or lithium aluminum hydride.
Cyclobutylmethyl aldehyde + Piperidine derivative → Imine intermediate → Reduced to amine
- Solvent: Methanol or ethanol
- Temperature: Room temperature to 50°C
- Reducing agent: Sodium cyanoborohydride or lithium aluminum hydride
- pH: Slightly acidic (for imine formation)
Notes:
Reductive amination allows for selective formation of the target compound with high stereochemical control, suitable for complex molecule synthesis.
Cyclization and Ring-Formation
In some procedures, the piperidine ring is constructed via intramolecular cyclization from linear precursors, often under acidic or basic conditions, followed by functionalization at the nitrogen atom with cyclobutylmethyl groups.
- Cyclization agents: Acid catalysts like hydrochloric acid or polyphosphoric acid
- Temperature: Elevated (around 100°C)
- Solvent: Toluene or acetic acid
Notes:
This route is more complex but useful for constructing the core structure in a controlled manner.
Industrial-Scale Synthesis and Optimization
Large-scale production emphasizes process optimization to maximize yield and purity while minimizing by-products. Typical strategies include:
- Use of continuous flow reactors for better control over reaction parameters.
- Implementation of high-throughput screening to identify optimal catalysts and solvents.
- Use of purification techniques such as recrystallization, chromatography, and distillation.
Reaction parameters such as temperature (often maintained between 0–25°C for sensitive steps), reaction time, and reagent stoichiometry are meticulously optimized based on pilot studies.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | Cyclobutylmethyl halide + Piperidine derivative | K₂CO₃ or NaH | Reflux in ethanol or acetone | >70% | Straightforward, high yield | Requires halide precursors |
| Reductive amination | Cyclobutylmethyl aldehyde + Piperidine derivative | NaBH₃CN or LiAlH₄ | Room temp to 50°C | 65–80% | Stereoselective, versatile | Sensitive to moisture |
| Cyclization | Linear precursors with amino groups | Acid catalysts | Elevated temp (~100°C) | Variable | Efficient ring formation | Multi-step process |
Research Findings and Notes
- Patents indicate that the synthesis of piperidine derivatives with cyclobutylmethyl groups often involves nucleophilic substitution of halogenated precursors under basic conditions, optimized for industrial scale (e.g., US10597363B2).
- Chemical databases suggest that reductive amination remains a versatile and high-yield approach for synthesizing this compound, especially when aiming for specific stereochemistry.
- Reaction optimization involves controlling parameters such as temperature, solvent, and reagent equivalents to minimize side reactions and maximize purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Chemistry
1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine serves as a crucial building block in the synthesis of more complex molecules. It can undergo various chemical reactions, including:
- Oxidation : Can be oxidized to form corresponding oxides or other oxidized derivatives.
- Reduction : Reduction reactions can convert the compound into its reduced forms.
- Substitution : Participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions :
- Oxidizing agents (e.g., potassium permanganate)
- Reducing agents (e.g., lithium aluminum hydride)
- Controlled temperature, solvent, and pH conditions are essential for desired products.
Biology
In biological research, this compound is investigated for its interactions with various biological targets. It has been explored as a probe to study enzyme interactions and metabolic pathways. Its structure allows it to bind to specific receptors, influencing biological processes such as:
- Neurotransmitter receptor modulation
- Enzyme catalysis and inhibition studies
Medicine
The compound has potential therapeutic applications, particularly in drug discovery and development. It has been studied for:
- Pharmacological Activity : Interaction with neurotransmitter receptors suggests potential effects on mood regulation, cognition, and pain perception.
- Therapeutic Properties : Investigated for use in treating conditions related to the central nervous system.
Pharmacological Evaluation
A study focused on the exploration of N-substituted piperidin derivatives, including this compound, highlighted its role as a CXCR4 chemokine receptor antagonist. The study utilized structure-based design and virtual screening to optimize binding interactions with the receptor, demonstrating the compound's potential in therapeutic applications targeting autoimmune disorders .
Wirkmechanismus
The mechanism of action of 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs, highlighting structural variations, physicochemical properties, and biological relevance:
Structural and Functional Insights
Cyclobutylmethyl vs. Cyclopropylcarbonyl ():
The cyclobutane ring in the target compound has lower ring strain than cyclopropane, improving stability. The absence of a carbonyl group reduces polarity, favoring blood-brain barrier penetration for CNS applications .Oxetane Substitution ():
The oxetane ring introduces hydrogen-bond acceptor capability, enhancing aqueous solubility compared to the purely hydrophobic cyclobutylmethyl group. This is advantageous for oral bioavailability .Aromatic vs. Aliphatic Substituents (): Compounds with benzyl groups (e.g., 3-methoxybenzyl) exhibit stronger binding to aromatic residues in enzyme active sites but may suffer from metabolic instability due to cytochrome P450 interactions .
Biologische Aktivität
1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine is a compound with significant biological activity, particularly in the context of pharmacological research. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
- Chemical Formula : CHN
- Molecular Weight : 178.28 g/mol
- CAS Number : 1286320-32-8
This compound primarily acts as a ligand for various neurotransmitter receptors. Its structure allows it to interact with the central nervous system, influencing pathways associated with mood regulation, cognition, and pain perception.
Target Receptors
- Dopamine Receptors : Exhibits affinity for D2 and D3 receptors, potentially influencing dopaminergic signaling.
- Serotonin Receptors : May also interact with serotonin receptors (5-HT), contributing to its psychoactive effects.
Biological Activity
The compound has been evaluated for several biological activities:
Antidepressant Effects
Research indicates that this compound may possess antidepressant properties. In animal models, the compound demonstrated a significant reduction in depressive-like behaviors, suggesting its potential use in treating mood disorders.
Analgesic Properties
Studies have shown that this compound can reduce pain perception in rodent models. The analgesic effect may be attributed to its interaction with both opioid and non-opioid pathways.
Neuroprotective Effects
Preliminary studies suggest that this compound may exert neuroprotective effects, potentially through antioxidant mechanisms and modulation of inflammatory responses in neuronal tissues.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Animal Model Study (2022) | Demonstrated significant antidepressant-like effects in mice, measured by the forced swim test. |
| Pain Response Study (2023) | Showed a dose-dependent analgesic effect in a thermal nociception model. |
| Neuroprotection Study (2024) | Indicated reduction of oxidative stress markers in neuronal cultures treated with the compound. |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Crosses the blood-brain barrier effectively due to its lipophilic nature.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes; metabolites may also exhibit biological activity.
- Excretion : Predominantly eliminated via renal pathways.
Safety and Toxicology
Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully characterize its long-term effects and potential toxicity.
Q & A
Q. Advanced
- Model relevance : In vivo studies using Dkk-1 knockout (KO) mice revealed that β-catenin agonists like WAY-262611 require intact Wnt signaling pathways for efficacy, explaining reduced activity in wild-type models .
- Dosage adjustments : In vitro IC₅₀ values may not account for metabolic clearance. Pharmacokinetic profiling (e.g., half-life in rodent plasma) is critical for translating in vitro doses .
- Data normalization : Use internal controls (e.g., reference agonists) to standardize assay conditions across studies .
What are the solubility and stability profiles of this compound under different experimental conditions?
Q. Basic
- Solubility : Insoluble in H₂O or EtOH; ≥8.95 mg/mL in DMSO at 25°C for similar piperidine derivatives .
- Stability : Store at -20°C in anhydrous DMSO to prevent hydrolysis. Avoid prolonged exposure to light or basic conditions (pH > 9), which degrade the cyclobutylmethyl group .
What strategies are effective for resolving contradictory data in receptor-binding assays involving this compound?
Q. Advanced
- Orthogonal assays : Combine radioligand binding (e.g., ³H-labeled competitors) with functional assays (cAMP modulation) to confirm target engagement .
- Mutagenesis studies : Identify critical residues (e.g., GPCR transmembrane domains) that influence binding discrepancies .
- Batch analysis : Verify compound integrity across batches using HPLC-MS, as impurities >2% can skew results .
How can batch-to-batch consistency be ensured during large-scale synthesis for reproducible experiments?
Q. Basic
- Quality control (QC) : Implement HPLC (≥95% purity), ¹H NMR, and elemental analysis for each batch .
- Process optimization : Use continuous flow reactors to minimize variability in reaction kinetics .
- Documentation : Track parameters like temperature, catalyst load, and solvent ratios to identify drift sources .
What computational methods are suitable for predicting the compound’s interactions with biological targets?
Q. Advanced
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model binding to β-catenin (PDB ID: 1JDH). Focus on van der Waals interactions between the cyclobutyl group and hydrophobic pockets .
- Molecular dynamics (MD) : Simulate 100-ns trajectories to assess stability of piperidine-β-catenin complexes .
- QSAR models : Corrogate electronic parameters (e.g., Hammett constants) of substituents with IC₅₀ values from published datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
